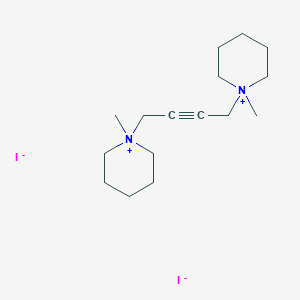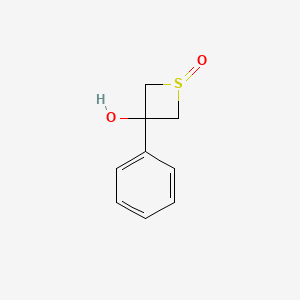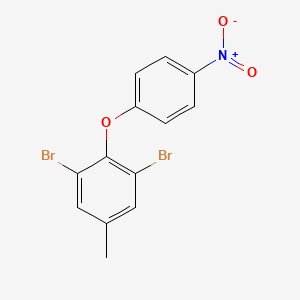![molecular formula C14H20O8 B14293762 Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate CAS No. 112429-68-2](/img/structure/B14293762.png)
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is an organic compound that features both acetic acid and phenyl acetate functionalities. This compound is characterized by the presence of two hydroxymethyl groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate typically involves the esterification of 2,3-bis(hydroxymethyl)phenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester functionality can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxymethyl groups results in the formation of 2,3-bis(carboxymethyl)phenyl acetate.
Reduction: The reduction of the ester group yields 2,3-bis(hydroxymethyl)phenol.
Substitution: Electrophilic aromatic substitution reactions produce various substituted derivatives of the phenyl ring.
科学研究应用
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester functionality can undergo hydrolysis, releasing acetic acid and 2,3-bis(hydroxymethyl)phenol, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Phenyl acetate: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,3-bis(hydroxymethyl)phenol: Lacks the ester functionality, limiting its applications in esterification reactions.
Acetic acid: A simple carboxylic acid without the phenyl ring, making it less structurally complex.
Uniqueness
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is unique due to the presence of both hydroxymethyl and ester functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
112429-68-2 |
|---|---|
分子式 |
C14H20O8 |
分子量 |
316.30 g/mol |
IUPAC 名称 |
acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O4.2C2H4O2/c1-7(13)14-10-4-2-3-8(5-11)9(10)6-12;2*1-2(3)4/h2-4,11-12H,5-6H2,1H3;2*1H3,(H,3,4) |
InChI 键 |
FHUFWUGCTLBZQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=CC(=C1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


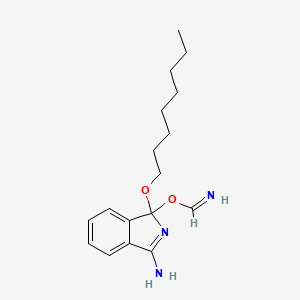
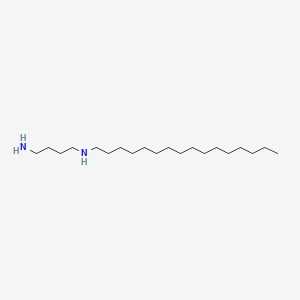
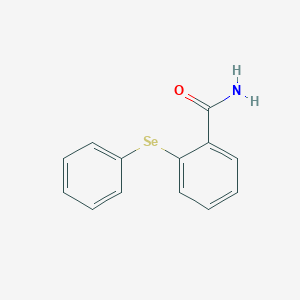
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
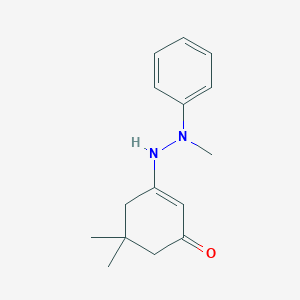
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
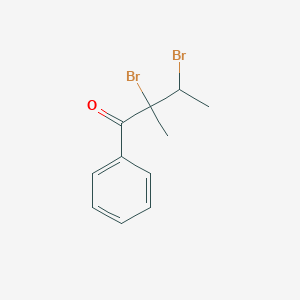
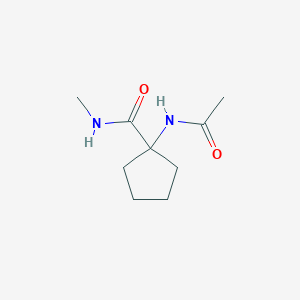
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
